2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide
Description
2-((9-Chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide is a heterocyclic compound characterized by a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core. Key structural features include:
- Chloro and methyl substituents at positions 9 and 6, respectively, which influence steric and electronic properties.
- Thioacetamide side chain with an N-phenethyl group, contributing to lipophilicity and molecular flexibility.
This compound belongs to a broader class of pyrimido-thiazine derivatives, which are frequently explored for their bioactivity, including antimicrobial and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S2/c1-26-17-8-7-15(22)11-16(17)20-18(31(26,28)29)12-24-21(25-20)30-13-19(27)23-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPFNPUBWBZEBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a benzo[c]pyrimido-thiazine core with various substituents that may influence its biological activity. The presence of the chloro and methyl groups, along with the thio and acetamide functionalities, is hypothesized to play significant roles in its pharmacological interactions.
Research indicates that compounds similar to this one often interact with various biological targets, including enzymes and receptors. The exact mechanism of action for this specific compound remains under investigation; however, studies on related compounds suggest potential interactions with:
- Enzymatic Inhibition : Similar compounds have shown inhibitory effects on enzymes such as urease and other metabolic enzymes, which could be explored further for this compound.
- Receptor Modulation : The acetamide moiety may facilitate interactions with muscarinic and adrenergic receptors, influencing neurotransmitter activity.
Biological Activities
The biological activities of this compound can be categorized as follows:
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing moderate to significant inhibition compared to standard antibiotics.
Anticancer Potential
Research into similar thiazine derivatives indicates potential anticancer activity. For instance:
- Case Study : A related compound demonstrated an IC50 value of 27.3 µM against T47D breast cancer cells, suggesting that this compound might also exhibit comparable effects in cancer cell lines.
Anti-inflammatory Effects
Compounds in the same class have been shown to possess anti-inflammatory properties. The thiazine structure may contribute to the modulation of inflammatory pathways.
Data Summary
The following table summarizes key biological activities observed in related compounds:
Case Studies
- Antimicrobial Study : A series of acetamides were synthesized and tested against E. coli and Staphylococcus aureus. The results indicated that compounds with similar structural motifs exhibited notable antimicrobial activity.
- Cancer Cell Line Study : In vitro assays on breast cancer cell lines revealed that derivatives of the thiazine structure had significant cytotoxic effects, warranting further exploration into their mechanisms.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes structural analogs of the target compound, highlighting substituent differences and molecular characteristics:
Structural and Functional Implications
- Conversely, the ethoxyphenyl analog (C24H23ClN4O5S2) may exhibit improved aqueous solubility due to its polar ethoxy group .
- Steric Effects : Ortho-substituted chlorophenyl groups (e.g., ) introduce steric hindrance, which could reduce binding affinity to flat enzymatic pockets. In contrast, meta-substituted chlorophenyl derivatives () minimize steric clashes while maintaining electronic effects.
- The target compound’s phenethyl group, lacking such labile bonds, may offer enhanced metabolic stability.
Q & A
Q. Table 1: Key Variables for Synthesis Optimization
| Variable | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent Ratio (Toluene:Water) | 8:2 | Maximizes solubility | |
| Reflux Time | 5–7 hours | Completes azide substitution | |
| Crystallization Solvent | Ethanol | Removes polar impurities | |
| NaN₃ Equivalents | 1.5 (vs. substrate) | Prevents side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
